Virucidal Potency: Memotine vs Famotine
Both memotine and its structural analog famotine inactivate myxoviruses and paramyxoviruses following direct contact at a concentration of 20 μg/mL or less [1]. In limited comparative studies examining the inactivating effect of the two compounds, memotine at a concentration of 50 μg/mL was shown to be more active than famotine towards influenza viruses [1].
| Evidence Dimension | Direct viral inactivation concentration (influenza A and B, paramyxoviruses) |
|---|---|
| Target Compound Data | ≤20 μg/mL inactivates myxoviruses and paramyxoviruses; at 50 μg/mL, more active than famotine towards influenza viruses |
| Comparator Or Baseline | Famotine (UK 2054): ≤20 μg/mL inactivates myxoviruses and paramyxoviruses; at 50 μg/mL, less active than memotine |
| Quantified Difference | Memotine > famotine at 50 μg/mL for influenza virus inactivation |
| Conditions | Direct contact inactivation assay; in vitro |
Why This Matters
This direct, quantifiable activity difference at 50 μg/mL provides a clear scientific basis for selecting memotine over famotine in virucidal mechanistic studies where higher potency is required.
- [1] Williamson GM, Jackson D. The antiviral activity of the isoquinolines famotine and memotine in respiratory infections in man. Bull World Health Organ. 1969;41(3-4-5):665-670. View Source
